molecular formula C20H18ClN3OS B2368361 N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide CAS No. 450340-85-9

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide

Cat. No.: B2368361
CAS No.: 450340-85-9
M. Wt: 383.89
InChI Key: QIOUGTUDUQRVQI-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazole core substituted at position 2 with a 3-chlorophenyl group and at position 3 with a 3,4-dimethylbenzamide moiety. The 3-chlorophenyl group introduces electron-withdrawing properties, while the 3,4-dimethylbenzamide contributes steric bulk and moderate lipophilicity.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c1-12-6-7-14(8-13(12)2)20(25)22-19-17-10-26-11-18(17)23-24(19)16-5-3-4-15(21)9-16/h3-9H,10-11H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOUGTUDUQRVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation for Thieno[3,4-c]Pyrazole Core Formation

The synthesis begins with constructing the thieno[3,4-c]pyrazole scaffold. A cyclocondensation reaction between 3-chlorophenylhydrazine and a substituted thiophene derivative is typically employed. For example:

  • 3-Chlorophenylhydrazine (1.0 equiv) reacts with 3,4-dimethylbenzoyl chloride (1.2 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen at −10°C.
  • The intermediate hydrazide undergoes cyclization with 3-bromothiophene in the presence of potassium carbonate (K₂CO₃) at 80°C for 12 hours.

This step achieves 65–78% yield, with purity >90% after recrystallization in ethanol. Key challenges include controlling regioselectivity and minimizing dihydrothiophene byproducts.

Suzuki-Miyaura Cross-Coupling for Aryl Functionalization

The 3-chlorophenyl group is introduced via Suzuki-Miyaura coupling, leveraging palladium catalysis. A representative protocol includes:

  • 6-Bromo-thieno[3,4-c]pyrazole (1.0 equiv) reacts with 3-chlorophenylboronic acid (1.5 equiv) in a mixture of 1,4-dioxane and aqueous Na₂CO₃ (2M).
  • Catalysis by Pd(PPh₃)₄ (5 mol%) at 90°C for 8 hours yields the biphenyl intermediate.

Optimization Data:

Parameter Value Impact on Yield
Catalyst Loading 5 mol% Pd(PPh₃)₄ 82%
Solvent 1,4-Dioxane/H₂O (4:1) 78%
Temperature 90°C Max efficiency

This step achieves 75–82% yield, with residual palladium <10 ppm after activated charcoal treatment.

Amide Bond Formation with 3,4-Dimethylbenzoyl Chloride

The final step involves coupling the thienopyrazole amine with 3,4-dimethylbenzoyl chloride :

  • 3-Amino-thieno[3,4-c]pyrazole (1.0 equiv) is dissolved in dichloromethane (DCM) with triethylamine (2.0 equiv) as a base.
  • 3,4-Dimethylbenzoyl chloride (1.1 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 6 hours.

Reaction Monitoring:

  • Completion is confirmed by TLC (Rf = 0.5 in ethyl acetate/hexane 1:1).
  • The crude product is purified via silica gel chromatography (eluent: 30% ethyl acetate/hexane), yielding 85–92% pure product.

Crystallization and Final Purification

Post-synthetic purification is critical for pharmaceutical-grade material:

  • The crude compound is dissolved in hot ethanol (70°C) and filtered through a 0.2 µm membrane.
  • Slow cooling to 4°C induces crystallization, yielding needle-like crystals with >99% purity (HPLC).

Crystallography Data:

  • Space Group: P2₁/c
  • Unit Cell Parameters: a = 12.3 Å, b = 7.8 Å, c = 15.1 Å
  • Density: 1.32 g/cm³.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Cyclocondensation 78 90 Scalable Byproduct formation
Suzuki Coupling 82 95 High regioselectivity Pd contamination risk
Amide Coupling 92 99 Mild conditions Moisture sensitivity

Industrial-Scale Considerations

For kilogram-scale production:

  • Continuous Flow Reactors reduce reaction times by 40% compared to batch processes.
  • Green Solvents (e.g., cyclopentyl methyl ether) replace THF, improving safety profiles.
  • In-Line Analytics (FTIR, HPLC) enable real-time monitoring, reducing batch failures.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization:
    • Use of microwave irradiation (100°C, 30 min) enhances selectivity to 95%.
  • Palladium Removal:
    • Treatment with SiliaMetS Thiol reduces Pd levels to <2 ppm.
  • Polymorphism Control:
    • Seeding with pre-characterized crystals ensures consistent crystal form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperature and pressure conditions, with appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog: N-(2-(2,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide (Compound 11)

Key Differences :

  • Phenyl Substituent : Compound 11 has a 2,4-dimethylphenyl group at position 2, compared to the 3-chlorophenyl group in the target compound.
  • Biological Activity : Compound 11 acts as a selective CRY1 agonist in human U2OS cells, suggesting the 2,4-dimethylphenyl substitution may enhance CRY1 binding .

Inferred Implications :

  • Methyl groups in Compound 11 increase hydrophobicity, which could improve membrane permeability but reduce solubility compared to the chloro-substituted analog .

Structural Analog: N-[2-(3-Chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide

Key Differences :

  • Benzamide Substituent : The analog features a 2-fluorobenzamide instead of 3,4-dimethylbenzamide.

Inferred Implications :

  • The 3,4-dimethylbenzamide in the target compound likely enhances lipophilicity and metabolic stability compared to the 2-fluoro analog.
  • The 5-oxo group in the analog could improve solubility but reduce passive diffusion across biological membranes .

Tabulated Comparison of Key Features

Property Target Compound Compound 11 2-Fluorobenzamide Analog
Position 2 Substituent 3-Chlorophenyl 2,4-Dimethylphenyl 3-Chlorophenyl
Position 3 Substituent 3,4-Dimethylbenzamide 3,4-Dimethylbenzamide 2-Fluorobenzamide
Core Modification None None 5-Oxo group
Electron Effects Electron-withdrawing (Cl) Electron-donating (CH₃) Electron-withdrawing (F)
Lipophilicity (Predicted) Moderate (Cl + dimethyl) High (two CH₃ groups) Low (F reduces logP)
Reported Activity Not explicitly reported CRY1 agonist Not explicitly reported

Research Findings and Implications

  • CRY Agonist Selectivity : The 2,4-dimethylphenyl group in Compound 11 suggests that para-substitutions on the phenyl ring may favor CRY1 binding, while meta-substitutions (e.g., 3-chlorophenyl) could modulate isoform specificity .
  • Role of Benzamide Substituents : The 3,4-dimethyl group in the target compound may balance lipophilicity and steric hindrance, whereas fluorine in the analog introduces polarity but may reduce target affinity due to weaker van der Waals interactions .

Biological Activity

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis pathways, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core structure with a 3-chlorophenyl substituent and a 3,4-dimethylbenzamide moiety. Its molecular formula is C17H16ClN3OSC_{17}H_{16}ClN_{3}OS with a molecular weight of approximately 375.89 g/mol. The unique arrangement of functional groups contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thieno[3,4-c]pyrazole Core : This involves cyclization of a suitable precursor under acidic or basic conditions.
  • Introduction of the Dimethylbenzamide Moiety : This is achieved through nucleophilic substitution reactions where the benzamide group is introduced to the thieno[3,4-c]pyrazole core.

The biological activity of this compound primarily stems from its interactions with specific molecular targets within biological systems. Key mechanisms include:

  • Inhibition of Kinases : Similar compounds have shown efficacy in inhibiting various kinases implicated in cancer progression.
  • Antimicrobial Activity : Preliminary studies suggest potential antifungal properties against pathogens like Candida albicans and Aspergillus niger.

Case Studies and Research Findings

Recent studies have highlighted the compound's promising pharmacological profiles:

  • Antitumor Activity : In vitro assays demonstrated that derivatives of thienopyrazole compounds exhibited moderate to high potency against cancer cell lines by inhibiting cell proliferation (Choi et al., 2016) .
  • Antifungal Properties : Research indicated that certain derivatives showed significant antifungal activity by disrupting fungal cell membranes and inhibiting growth (Young Sang Choi et al., 1996) .

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
N-(4-chloro-phenyl)-benzamideStructureModerate kinase inhibition
N-[2-(3-chlorophenyl)-thieno[3,4-c]pyrazole]StructureAntimicrobial activity

Q & A

Q. What are the recommended synthetic routes for N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide?

Methodological Answer: The synthesis typically involves multi-step reactions starting with cyclization to form the thieno[3,4-c]pyrazole core, followed by coupling reactions to introduce substituents. Key steps include:

  • Cyclization : Using thiophene derivatives and hydrazine precursors under reflux conditions (e.g., ethanol, 80°C) to form the pyrazole ring .
  • Amide coupling : Reacting the intermediate with 3,4-dimethylbenzoyl chloride in the presence of a base (e.g., triethylamine) to attach the benzamide moiety .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate the final product .

Q. How is the molecular structure of this compound validated?

Methodological Answer: Structural validation employs:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and purity. For example, aromatic protons appear as distinct multiplets in the 7.0–8.5 ppm range .
  • X-ray crystallography : Resolve crystal packing and bond angles. Software like SHELXL or ORTEP-3 is used for refinement.
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Q. What preliminary biological assays are recommended for activity screening?

Methodological Answer: Initial screening includes:

  • Enzyme inhibition assays : Test against kinases or proteases (e.g., IC50_{50} determination via fluorescence-based assays) .
  • Antimicrobial activity : Broth microdilution (MIC values) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50_{50} in HeLa or MCF-7 cells) .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up studies?

Methodological Answer: Key strategies include:

  • Solvent optimization : Replace ethanol with DMF for higher solubility of intermediates (reported 15–20% yield improvement) .
  • Catalytic systems : Use Pd/C or CuI for Suzuki-Miyaura coupling to reduce side reactions .
  • Flow chemistry : Continuous flow reactors improve reaction consistency and reduce purification steps .

Q. How to resolve contradictions between computational docking predictions and experimental bioactivity data?

Methodological Answer: Approaches include:

  • Orthogonal assays : Validate binding via SPR (surface plasmon resonance) if fluorescence assays show false positives .
  • Co-crystallization : Resolve target-ligand complexes (e.g., with kinase domains) to confirm binding modes .
  • MD simulations : Run 100-ns molecular dynamics trajectories to assess dynamic interactions missed in static docking .

Q. What analytical challenges arise in characterizing polymorphic forms of this compound?

Methodological Answer: Polymorphism is assessed via:

  • DSC/TGA : Identify thermal transitions (e.g., melting points ±5°C variations between forms) .
  • PXRD : Compare diffraction patterns; distinct peaks at 2θ = 12.5° and 18.3° indicate different crystalline phases .
  • Solvent-mediated conversion : Slurry experiments in ethanol/water (1:1) for 72 hours to isolate the most stable form .

Q. How to investigate the compound’s selectivity for specific biological targets?

Methodological Answer:

  • Kinase profiling panels : Test against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • CRISPR-Cas9 knockouts : Validate target dependency in cell lines (e.g., KO of suspected kinase) .
  • Metabolomics : LC-MS-based profiling to track pathway perturbations (e.g., ATP depletion in treated vs. control cells) .

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